REACTION_CXSMILES
|
[CH2:1]([NH:9][C:10]1[CH:11]=[C:12]([C:20]([O:22][CH3:23])=[O:21])[CH:13]=[C:14]([CH:19]=1)[C:15]([O:17][CH3:18])=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:24](NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31]C.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCC.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCC.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCCC.CC(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCC.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCCCC.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCCCCC.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCCCCCC.CC(C)CCCCCCCCCCCCCNC1C=C(C(OC)=O)C=C(C=1)C(OC)=O.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCCCCCCCC.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCCCCCCCCC.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCCCCCCCCCC>>[CH2:1]([NH:9][C:10]1[CH:11]=[C:12]([C:20]([O:22][CH3:23])=[O:21])[CH:13]=[C:14]([CH:19]=1)[C:15]([O:17][CH3:18])=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]
|
Name
|
dimethyl 5-octylaminoisophthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
dimethyl 5(14-methylpentadecyl)aminoisophthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCCCCCCCCCCCNC=1C=C(C=C(C(=O)OC)C1)C(=O)OC)C
|
Name
|
dimethyl 5-heptadecylaminoisophthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
dimethyl 5-nonadecylaminoisophthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
dimethyl 5-nonylaminoisophthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
dimethyl 5-decylaminoisophthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
dimethyl 5-undecylaminoisophthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
dimethyl 5-dodecylaminoisophthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
dimethyl 5-(1-methylundecylamino)isophthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
dimethyl 5-tridecylaminoisophthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
dimethyl 5-tetradecylaminoisophthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
dimethyl 5-pentadecylaminoisophthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |